molecular formula C9H10N2O5 B1609743 2,2'-Anhydro-L-uridine CAS No. 31501-46-9

2,2'-Anhydro-L-uridine

Cat. No.: B1609743
CAS No.: 31501-46-9
M. Wt: 226.19 g/mol
InChI Key: UUGITDASWNOAGG-JPCMASIJSA-N
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Description

2,2’-Anhydro-L-uridine is a nucleoside analog with the molecular formula C₉H₁₀N₂O₅ It is a derivative of uridine, where the 2’ and 3’ hydroxyl groups are replaced by an anhydro bridge, forming a bicyclic structure

Scientific Research Applications

2,2’-Anhydro-L-uridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2,2’-Anhydro-L-uridine is uridine phosphorylase , a key enzyme involved in the pyrimidine salvage pathway . This enzyme plays a crucial role in the conversion of uridine to uracil, which is then used in the synthesis of nucleotides.

Mode of Action

2,2’-Anhydro-L-uridine acts as an inhibitor of uridine phosphorylase . By binding to this enzyme, it prevents the conversion of uridine to uracil, thereby disrupting the pyrimidine salvage pathway. This disruption can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription.

Biochemical Pathways

The primary biochemical pathway affected by 2,2’-Anhydro-L-uridine is the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, which are key components of nucleic acids. By inhibiting uridine phosphorylase, 2,2’-Anhydro-L-uridine disrupts this pathway, leading to a decrease in the availability of pyrimidines for nucleic acid synthesis.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’-Anhydro-L-uridine are not readily available, it is known that uridine, the compound from which 2,2’-Anhydro-L-uridine is derived, is rapidly cleared from the plasma with a terminal half-life of approximately 17.5 minutes . The volume of distribution is 481 ml/kg, and the plasma uridine clearance is calculated to be 1.70 l/min

Result of Action

The inhibition of uridine phosphorylase by 2,2’-Anhydro-L-uridine leads to a disruption in the pyrimidine salvage pathway . This can result in a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription. This disruption can potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Analysis

Biochemical Properties

2,2’-Anhydro-L-uridine is involved in nucleoside synthesis . It interacts with various enzymes, proteins, and other biomolecules, contributing to reduction of cytotoxicity and suppression of drug-induced hepatic steatosis . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

2,2’-Anhydro-L-uridine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by affecting metabolic homeostasis, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to rejuvenate aged human stem cells and promote regeneration of various tissues .

Molecular Mechanism

The molecular mechanism of action of 2,2’-Anhydro-L-uridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of cell membranes and synaptic structures in neurons .

Temporal Effects in Laboratory Settings

The effects of 2,2’-Anhydro-L-uridine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of 2,2’-Anhydro-L-uridine vary with different dosages in animal models . Studies have shown that it has prophylactic potential against atrial fibrillation, suggesting that raising the plasma uridine level may have beneficial effects .

Metabolic Pathways

2,2’-Anhydro-L-uridine is involved in several metabolic pathways, including pyrimidine metabolism . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2,2’-Anhydro-L-uridine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of 2,2’-Anhydro-L-uridine and its effects on activity or function are areas of active research . It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Anhydro-L-uridine typically involves the dehydration of uridine. One common method uses carboxylic acid diester as a dewatering agent in an anhydrous dimethylformamide (DMF) or dimethylacetamide (DMA) solvent. The reaction is carried out at temperatures ranging from 85 to 130°C. After the reaction, the product is isolated by adding a mixed solution of ethanol, acetone, dioxane, ethyl acetate, or acetonitrile, followed by stirring and separation .

Industrial Production Methods: The industrial preparation of 2,2’-Anhydro-L-uridine follows similar principles but is optimized for large-scale production. The process involves the use of safer and more environmentally friendly solvents and reagents, minimizing waste and ensuring higher yields .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Anhydro-L-uridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form uracil derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydro bridge can be opened to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under mild conditions to open the anhydro bridge.

Major Products: The major products formed from these reactions include various uracil and dihydro derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 2,2’-Anhydro-1-β-L-arabinofuranosyl-uracil
  • 2’-O-Methyl-L-nucleosides
  • 2’-O-MOE-L-nucleosides

Comparison: 2,2’-Anhydro-L-uridine is unique due to its anhydro bridge, which imparts stability and resistance to enzymatic degradation. Compared to other nucleoside analogs, it has a more rigid structure, which can enhance its binding affinity to target enzymes and improve its therapeutic potential .

Properties

IUPAC Name

(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGITDASWNOAGG-JPCMASIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446477
Record name 2,2'-Anhydro-L-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31501-46-9
Record name 2,2'-Anhydro-L-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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